molecular formula C15H15BrN2O2 B5876029 2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide

2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B5876029
M. Wt: 335.20 g/mol
InChI Key: NEIAMPOVWQAULW-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a brominated phenoxy group and a pyridinylmethyl group attached to an acetamide backbone. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:

    Bromination: The starting material, 2-methylphenol, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 4-bromo-2-methylphenol.

    Etherification: The brominated phenol is then reacted with chloroacetic acid or its derivatives under basic conditions to form 2-(4-bromo-2-methylphenoxy)acetic acid.

    Amidation: Finally, the acetic acid derivative is coupled with pyridin-3-ylmethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the phenoxy moiety.

    Reduction: Reduction reactions may target the bromine atom or the acetamide group.

    Substitution: The bromine atom can be substituted with other nucleophiles in a typical nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Products may include dehalogenated compounds or reduced amides.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.

    Materials Science: It could be used in the synthesis of polymers or advanced materials.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May interact with biological receptors due to its structural features.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Diagnostics: Could be used in the development of diagnostic agents.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Manufacturing: May be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering their activity. The brominated phenoxy group and pyridinylmethyl moiety could play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(4-fluoro-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(4-iodo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

The presence of the bromine atom in 2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-11-7-13(16)4-5-14(11)20-10-15(19)18-9-12-3-2-6-17-8-12/h2-8H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIAMPOVWQAULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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